molecular formula C6H7N3S B2819198 Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- CAS No. 19475-16-2

Propanedinitrile, 2-[(methylamino)(methylthio)methylene]-

Cat. No.: B2819198
CAS No.: 19475-16-2
M. Wt: 153.2
InChI Key: DQJLKSMNSNUNPD-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- is an organic compound with the molecular formula C6H6N2S2 It is known for its unique structure, which includes both nitrile and thioether functional groups

Scientific Research Applications

Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is employed in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- can be synthesized through several methods. One common approach involves the reaction of malononitrile with methylamine and methylthiol under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of propanedinitrile, 2-[(methylamino)(methylthio)methylene]- may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Mechanism of Action

The mechanism by which propanedinitrile, 2-[(methylamino)(methylthio)methylene]- exerts its effects involves interactions with various molecular targets. The nitrile and thioether groups can participate in binding and modifying biological molecules, influencing pathways related to enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

  • Propanedinitrile, 2-[amino(methylthio)methylene]-
  • Propanedinitrile, 2-[(methylthio)methylene]-

Uniqueness

Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- is unique due to the presence of both a methylamino and a methylthio group, which confer distinct reactivity and potential applications compared to similar compounds. This dual functionality allows for a broader range of chemical transformations and interactions.

Properties

IUPAC Name

2-[methylamino(methylsulfanyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c1-9-6(10-2)5(3-7)4-8/h9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJLKSMNSNUNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C(C#N)C#N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (50% oil dispersion, 9.6 g) was added portionwise to a solution of malononitrile (13.21 g) in dry dimethylformamide (150 ml). The mixture was stirred at 0° for 10 minutes and then to it was added dropwise a solution of methyl isothiocyanate (14.62 g) in dimethylformamide, maintaining the reaction temperature below 40°. The dark red solution was stirred for 45 minutes and a solution of methyl iodide (28.4 g) in dimethylformamide (25 ml) was then added. The reaction mixture was stirred vigorously for 20 minutes and then poured on to crushed ice (500 ml). The crude product (26 g, m.p. 115°) was filtered off and taken up in hot ethanol ether (3:1, 600 ml). Filtration and cooling furnished 1,1-dicyano-2-methylthio-2-methylamino ethylene m.p. 119°-120°. Further recrystallisation from water gave a sample of m.p. 120°-121°.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
13.21 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.62 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
28.4 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Four

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